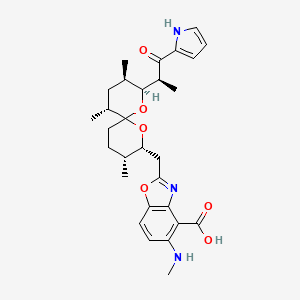
Calcimycine
Vue d'ensemble
Description
Calcimycin, also known as A23187, is an antibiotic that induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .
Synthesis Analysis
Calcimycin is produced by Streptomyces chartreusis. The production of calcimycin and its analogs is strongly dependent on amino acid supply . Feeding experiments were performed in chemically defined medium systematically supplemented with proteinogenic amino acids to analyze their individual effects on calcimycin synthesis . The highest production of calcimycin was detected upon feeding with glutamine .
Molecular Structure Analysis
Calcimycin is composed of a pyrrole, a polyketide, and a benzoxazole moiety . This complex structure is the product of a sophisticated multistep biosynthesis . The molecular structures of cezomycin, N-demethyl calcimycin, and calcimycin are shown in successive steps of their biosynthesis in S. chartreusis .
Chemical Reactions Analysis
The production of calcimycin and its analogs is strongly dependent on amino acid supply . Utilization of amino acids as precursors and as nitrogen sources seem to critically influence calcimycin synthesis . Even amino acids not serving as direct precursors resulted in a different product profile regarding the stoichiometry of calcimycin analogs .
Applications De Recherche Scientifique
Activité antibactérienne
La calcimycine présente de puissantes propriétés antibactériennes. Elle perturbe les membranes cellulaires bactériennes en transportant efficacement les cations divalents à travers les membranes. Des chercheurs ont utilisé la this compound pour étudier la signalisation dépendante du calcium dans les cellules eucaryotes . Son activité antibactérienne en fait un outil précieux dans les études pharmacologiques et toxicologiques.
Ionophore de calcium
En tant qu'ionophore de calcium, la this compound augmente artificiellement les niveaux de calcium intracellulaires. Les scientifiques l'utilisent pour étudier les processus dépendants du calcium dans les cellules. Par exemple, elle aide à élucider les voies de signalisation médiées par le calcium et les réponses cellulaires .
Immunomodulation
La this compound influence les réponses immunitaires en affectant l'homéostasie du calcium. Elle peut modifier la production de cytokines, l'activation des cellules immunitaires et l'inflammation. Des chercheurs explorent son potentiel dans les thérapies immunomodulatrices .
Propriétés anticancéreuses
Des études suggèrent que la this compound peut avoir des effets anticancéreux. Elle peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Des chercheurs étudient ses mécanismes et évaluent son potentiel en tant qu'adjuvant dans le traitement du cancer .
Recherche neurologique
La capacité de la this compound à moduler les niveaux de calcium la rend pertinente en neurosciences. Les chercheurs l'utilisent pour étudier l'excitabilité neuronale, la transmission synaptique et les maladies neurodégénératives. Son impact sur les processus dépendants du calcium dans les neurones est un sujet d'intérêt .
Recherche cardiovasculaire
Les propriétés ionophores de la this compound s'étendent à la recherche cardiovasculaire. Elle affecte la contractilité cardiaque, le tonus vasculaire et la signalisation calcique dans les cardiomyocytes. Les scientifiques explorent son rôle dans la santé et les maladies cardiaques .
Activité antifongique
Au-delà des effets antibactériens, la this compound présente également des propriétés antifongiques. Des chercheurs étudient son potentiel en tant qu'agent antifongique contre divers agents pathogènes fongiques .
Essais biochimiques
La this compound sert d'outil biochimique dans divers essais. Sa capacité à modifier les niveaux de calcium intracellulaires permet aux chercheurs de sonder les processus dépendants du calcium. Elle a des applications dans le criblage de médicaments, les essais enzymatiques et les expériences cellulaires .
En résumé, les propriétés multiformes de la this compound en font un composé polyvalent avec des applications allant de la thérapie antibactérienne, à l'immunomodulation, à la recherche sur le cancer, aux neurosciences, aux études cardiovasculaires et plus encore. Son impact sur les processus dépendants du calcium continue d'intriguer les scientifiques, soulignant le potentiel caché au sein des grappes de gènes biosynthétiques . 🌟
Mécanisme D'action
Target of Action
Calcimycin, also known as A23187, is a mobile ion-carrier that forms stable complexes with divalent cations . Its primary targets are the calcium ions within cells . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .
Mode of Action
Calcimycin acts as a divalent cation ionophore, allowing these ions to cross cell membranes, which are usually impermeable to them . It induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . This increase in intracellular calcium levels can lead to various cellular responses, including cell death, depending on the cell type and the environment .
Biochemical Pathways
The increase in intracellular calcium levels caused by Calcimycin can affect various biochemical pathways. For instance, it can induce autophagy in murine embryonic fibroblasts and human colon cancer cells . It can also trigger increased intracellular levels of reactive oxygen species (ROS), leading to apoptotic cell death .
Pharmacokinetics
It is known that it is supplied as a lyophilized powder and is soluble in dmso at 25 mg/ml or ethanol at 5 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Result of Action
The action of Calcimycin can result in various molecular and cellular effects. For instance, it can induce autophagy in certain cell lines . It can also trigger the generation of both intracellular and extracellular reactive oxygen species (ROS), leading to apoptotic cell death . In some cases, it can activate oocytes and produce normal embryos .
Action Environment
The action, efficacy, and stability of Calcimycin can be influenced by various environmental factors. For example, the working concentrations and length of treatment can vary depending on the desired effect . Also, the production of Calcimycin and its analogs is strongly dependent on amino acid supply .
Safety and Hazards
Orientations Futures
Calcimycin has strong antibacterial activity . It has been reported that calcimycin can activate oocytes and obtain normal embryos . Future studies will be directed at structure elucidation of the analogs, understanding the regulatory mechanisms governing calcimycin and analog production in S. chartreusis and at elucidating the biological function of calcimycin and analogs of this polyether ionophore .
Analyse Biochimique
Biochemical Properties
Calcimycin plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the transport of divalent cations across lipid membranes . It forms stable complexes with these ions, most notably calcium, and increases their permeability across cell membranes . Calcimycin interacts with several biomolecules, including the P2RX7 receptor, which it binds to in order to induce autophagy through the upregulation of intracellular calcium levels . Additionally, it affects mitochondrial ATPase activity and uncouples oxidative phosphorylation, impacting cellular energy production .
Cellular Effects
Calcimycin exerts significant effects on various cell types and cellular processes. By forming complexes with calcium ions and facilitating their transport across cellular membranes, Calcimycin influences calcium signaling pathways, which are critical for numerous physiological processes . In neurons, elevated calcium levels can trigger neurotransmitter release, while in muscle cells, it can induce contraction . Calcimycin also modulates mitochondrial calcium levels, impacting cellular metabolism and bioenergetics . Furthermore, it has been shown to induce autophagy in certain cell lines by upregulating intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of Calcimycin involves its function as a mobile ion-carrier that forms stable complexes with divalent cations . Calcimycin binds to calcium ions with high affinity, forming a lipophilic complex that can easily traverse the hydrophobic core of lipid bilayers . Once inside the cell, the complex dissociates, releasing calcium ions into the cytoplasm. This sudden influx of calcium activates various calcium-dependent enzymes and secondary messenger systems, leading to a cascade of downstream effects . Calcimycin also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, further influencing cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcimycin can change over time. The stability and degradation of Calcimycin are critical factors that influence its long-term effects on cellular function. Studies have shown that Calcimycin can induce time-dependent cell death in certain cell lines, such as hepatocytes, due to its impact on mitochondrial function and intracellular calcium levels . Additionally, the production of Calcimycin and its analogs can be influenced by cultivation conditions, such as amino acid supply, which can lead to variations in the metabolic output .
Dosage Effects in Animal Models
The effects of Calcimycin vary with different dosages in animal models. At lower doses, Calcimycin can modulate intracellular calcium levels and influence cellular signaling pathways without causing significant toxicity . At higher doses, Calcimycin can induce toxic effects, such as mitochondrial uncoupling and cell death, due to excessive calcium influx . These threshold effects highlight the importance of carefully controlling the dosage of Calcimycin in experimental settings to avoid adverse outcomes.
Metabolic Pathways
Calcimycin is involved in several metabolic pathways, particularly those related to calcium signaling and energy production. By altering mitochondrial calcium levels, Calcimycin can impact cellular metabolism and bioenergetics . It interacts with enzymes involved in oxidative phosphorylation and mitochondrial ATPase activity, influencing the production of ATP and overall cellular energy balance . Additionally, the biosynthesis of Calcimycin involves a complex network of enzymes and cofactors, highlighting its intricate role in metabolic processes .
Transport and Distribution
Calcimycin is transported and distributed within cells and tissues through its interaction with lipid membranes and calcium-binding proteins . As a lipid-soluble molecule, Calcimycin can easily traverse cell membranes, facilitating the transport of calcium ions across these barriers . This transport process is essential for its role in modulating intracellular calcium levels and influencing various cellular processes . The distribution of Calcimycin within cells is also influenced by its binding to specific receptors, such as the P2RX7 receptor, which mediates its effects on autophagy .
Subcellular Localization
The subcellular localization of Calcimycin is primarily within the cytoplasm and mitochondria, where it exerts its effects on calcium signaling and energy production . Calcimycin’s ability to target specific cellular compartments is influenced by its lipophilic nature and binding interactions with calcium ions . This localization is critical for its function as an ionophore, allowing it to modulate intracellular calcium levels and impact various cellular processes . Additionally, Calcimycin’s interaction with mitochondrial ATPase and its role in uncoupling oxidative phosphorylation further highlight its subcellular localization and activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcimycin involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Methanol", "Sodium hydroxide", "Dimethylformamide", "Calcium chloride", "Methyl iodide", "Diethyl ether", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Benzene is reacted with methanol and sodium hydroxide to form phenol.", "Step 2: Phenol is then reacted with dimethylformamide and calcium chloride to form a complex.", "Step 3: Methyl iodide is added to the complex to form a methylated complex.", "Step 4: The methylated complex is then reacted with diethyl ether to form a precipitate.", "Step 5: The precipitate is then treated with acetic acid to form the final product, Calcimycin.", "Step 6: The final product is purified using hydrochloric acid and sodium bicarbonate." ] } | |
Numéro CAS |
52665-69-7 |
Formule moléculaire |
C29H37N3O6 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1 |
Clé InChI |
HIYAVKIYRIFSCZ-ZOEAMFGFSA-N |
SMILES isomérique |
CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
SMILES canonique |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
Apparence |
Solid powder |
melting_point |
181.5 °C |
Autres numéros CAS |
52665-69-7 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 23187 A-23187 A23187 A23187, Antibiotic Antibiotic A23187 Calcimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Calcimycin and what is its primary mechanism of action?
A1: Calcimycin, also known as Calcimycin A23187, is a mobile ionophore antibiotic that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes []. It achieves this by forming lipid-soluble complexes with these cations, allowing them to bypass their usual transport mechanisms and disrupt cellular ion gradients.
Q2: How does Calcimycin's ability to transport Ca2+ affect cellular processes?
A2: Calcimycin's induction of Ca2+ influx can trigger a cascade of downstream effects, including:
- Activation of cellular signaling pathways: Increased intracellular Ca2+ can activate various enzymes and signaling molecules, like calmodulin [] and protein kinase C [], leading to diverse cellular responses such as secretion, muscle contraction, and gene expression.
- Induction of apoptosis: Excessive Ca2+ influx can trigger apoptosis, or programmed cell death, in various cell types [].
- Modulation of enzyme activity: Calcimycin can directly impact the activity of enzymes involved in arachidonic acid metabolism, such as phospholipase A2 and cyclooxygenase, affecting the production of inflammatory mediators like prostaglandins and leukotrienes [].
Q3: Does Calcimycin specifically target certain cell types?
A3: While Calcimycin can affect a broad range of cell types due to its general mechanism of disrupting calcium homeostasis, studies show differential sensitivity to its effects. For example, rat erythrocytes exhibit higher sensitivity to Calcimycin-induced hemolysis compared to human erythrocytes []. Additionally, lasalocid, another ionophore, exhibits selective neurotoxicity in rat cerebral cultures, primarily affecting neurons through interactions with NMDA receptors [].
Q4: What is the molecular formula and weight of Calcimycin?
A4: The molecular formula of Calcimycin is C29H37N3O6, and its molecular weight is 523.62 g/mol.
Q5: What are some examples of Calcimycin's use in in vitro and in vivo studies?
A5: Calcimycin has been extensively used in research to:
- Investigate Ca2+-dependent signaling pathways: It has been used to study the role of Ca2+ in various cellular processes, including cell signaling, enzyme activation, and gene expression [, , ].
- Induce apoptosis: Its ability to induce apoptosis has been utilized in cancer research to study cell death mechanisms and potential therapeutic strategies [].
- Study the role of Ca2+ in specific cell types: Researchers have employed Calcimycin to investigate the role of Ca2+ in diverse cell types, including immune cells, neurons, and erythrocytes [, , ].
Q6: What are some examples of Calcimycin's cross-disciplinary applications in research?
A6: Calcimycin's ability to modulate intracellular Ca2+ levels has led to its application in various research areas, including:
- Immunology: Investigating the role of Ca2+ signaling in immune cell activation, cytokine production, and inflammatory responses [, ].
- Neuroscience: Studying Ca2+-dependent processes in neurons, such as neurotransmitter release, synaptic plasticity, and neurotoxicity [].
- Cell Biology: Investigating the role of Ca2+ in fundamental cellular processes like cell signaling, cell death, and cell cycle regulation [, ].
- Plant Biology: Exploring the role of Ca2+ signaling in plant responses to environmental stresses and developmental processes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




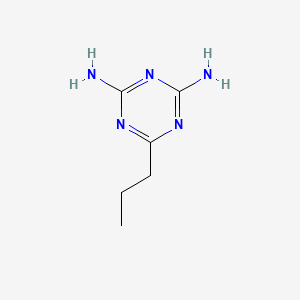
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)


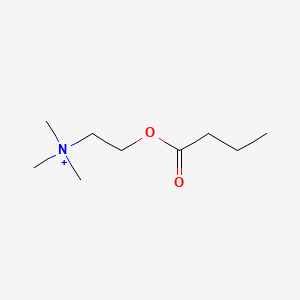
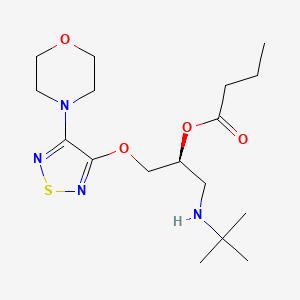
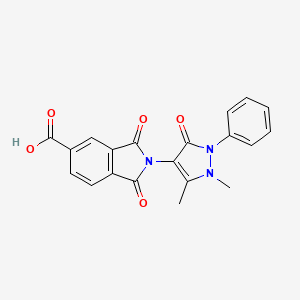
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)


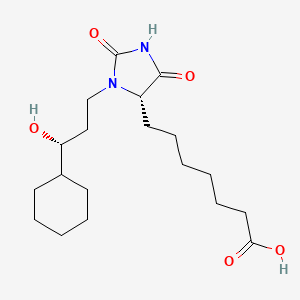
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
